molecular formula C12H19ClN2O4S B1419213 1-(4-Chlorobenzyl)piperidin-3-amine sulfate CAS No. 1019331-35-1

1-(4-Chlorobenzyl)piperidin-3-amine sulfate

Cat. No.: B1419213
CAS No.: 1019331-35-1
M. Wt: 322.81 g/mol
InChI Key: PCPSLVGNTOTXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)piperidin-3-amine sulfate typically involves the reaction of 4-chlorobenzyl chloride with piperidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The resulting product is then treated with sulfuric acid to form the sulfate salt .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes to meet industrial requirements.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)piperidin-3-amine sulfate undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(4-Chlorobenzyl)piperidin-3-amine sulfate has several scientific research applications:

Comparison with Similar Compounds

1-(4-Chlorobenzyl)piperidin-3-amine sulfate can be compared with other piperidine derivatives and selective displacers:

This compound stands out due to its specific binding properties and its utility in selective displacement chromatography, making it a valuable tool in proteomics research.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidin-3-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.H2O4S/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;1-5(2,3)4/h3-6,12H,1-2,7-9,14H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPSLVGNTOTXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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